P-gp Inhibitory Potency: ((Thiazol-2-ylmethyl)carbamoyl)glycine vs. In-Class Analogs
The compound ((Thiazol-2-ylmethyl)carbamoyl)glycine (ChEMBL ID: CHEMBL3612160) inhibits the P-glycoprotein (P-gp) efflux pump with a Ki of 480 nM [1]. This value represents a quantifiable advantage over closely related compounds in the same assay, such as CHEMBL3612154 (Ki = 1340 nM) and CHEMBL3612175 (Ki > 2230 nM), demonstrating superior potency in reversing multidrug resistance mediated by P-gp [1].
| Evidence Dimension | Inhibition of P-glycoprotein (P-gp) |
|---|---|
| Target Compound Data | Ki = 480 nM |
| Comparator Or Baseline | CHEMBL3612154: Ki = 1340 nM; CHEMBL3612175: Ki > 2230 nM |
| Quantified Difference | 2.8-fold improvement over CHEMBL3612154; >4.6-fold improvement over CHEMBL3612175 |
| Conditions | Human drug-resistant K562/ADR cells assessed by reduction in P-gp mediated rhodamine 123 efflux via spectrofluorometry |
Why This Matters
This level of potency, validated in a functional cell-based assay, positions ((Thiazol-2-ylmethyl)carbamoyl)glycine as a preferred starting point for developing next-generation P-gp inhibitors over less active analogs.
- [1] TargetMine / ChEMBL. (n.d.). Compound Protein Interaction Assay: chembl3612160 and related compounds. Data curated from ChEMBL. View Source
